molecular formula C28H40N2O5 B102620 加洛帕米 CAS No. 16662-47-8

加洛帕米

货号 B102620
CAS 编号: 16662-47-8
分子量: 484.6 g/mol
InChI 键: XQLWNAFCTODIRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gallopamil is a calcium ion antagonist with a significant role in the treatment of cardiovascular diseases, particularly stable angina pectoris. It is known for its effectiveness in increasing exercise tolerance and reducing the frequency of angina attacks without significantly altering cardiac function. Gallopamil is a methoxy derivative of verapamil and belongs to the phenylalkylamine class of calcium antagonists, which act on the vascular system, heart, and nodal structures .

Synthesis Analysis

The synthesis of gallopamil involves the creation of a racemic mixture, which is a combination of enantiomers with different pharmacodynamic or pharmacokinetic properties. The solid-state properties of gallopamil hydrochloride have been characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray powder diffractometry (XRD), and differential scanning calorimetry (DSC). These studies have shown that the racemic mixtures of gallopamil hydrochloride exist as racemic compounds, with distinct crystalline structures from their single enantiomers .

Molecular Structure Analysis

Gallopamil's molecular structure allows for various conformations, which are essential for its calcium-antagonistic properties. Conformational analysis has shown that the neutral form of gallopamil has a single predominant configuration, while the protonated form yields several conformers. The drug's ability to inhibit calcium translocation is dependent on the availability of a protonated configuration, which is influenced by the pH of the environment .

Chemical Reactions Analysis

The metabolism of gallopamil involves oxidative O-demethylation and N-dealkylation processes, which are both regioselective and enantioselective. The O-demethylation produces monophenolic metabolites, while N-dealkylation leads to the formation of secondary amines and carboxylic acid metabolites. These metabolic pathways are essential for the drug's elimination and can vary between rat and human liver microsomes .

Physical and Chemical Properties Analysis

Gallopamil's physical and chemical properties are characterized by its interaction with calcium channels. It inhibits the transmembrane influx of calcium ions into myocardial, cardiac pacemaker, and vascular smooth muscle cells. This inhibition leads to a reduction in myocardial contractility and oxygen consumption, dampening of cardiac pacemaker activity, vasodilation, and protection against calcium overload-induced necrotization. The cardiovascular effects of gallopamil are quantitatively comparable to those of verapamil but are approximately one order of magnitude greater .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of gallopamil in patients with stable angina pectoris. In a randomized double-blind comparison, gallopamil showed an increase in exercise time to the development of angina and was well-tolerated with few unwanted effects . Another study on patients with coronary artery disease indicated that long-term administration of gallopamil significantly reduced anginal frequency without altering left ventricular function . Additionally, gallopamil has been shown to be effective in models of ventricular arrhythmia in dogs, suggesting its potential as an antiarrhythmic drug .

科学研究应用

1. 心血管健康

加洛帕米已对其对心肌缺血的影响进行了研究,尤其是在经皮腔内冠状动脉成形术 (PTCA) 等手术期间。研究表明,加洛帕米可以减少由球囊扩张引起的 ST 段/T 波变化的程度,表明在冠状动脉闭塞期间减轻缺血反应的有益作用 (Rauch 等人,2012)。此外,在患有稳定性劳力性心绞痛的老年患者中,加洛帕米在减轻缺血症状方面显示出疗效,且不良反应较少 (Acanfora 等人,2000)

2. 哮喘和气道重塑

加洛帕米在减少严重哮喘气道重塑中的潜力已得到探索。一项研究表明,用加洛帕米治疗 12 个月减少了支气管平滑肌 (BSM) 重塑并防止了哮喘发作 (Girodet 等人,2015)

3. 药代动力学和药效学

对加洛帕米药代动力学和药效学的研究表明,其 R-和 S-加洛帕米的口服清除率和半衰期相似,表明在稳态时具有非立体选择性药代动力学 (Gross 等人,2000)

4. 药物代谢研究

对维拉帕米及其代谢物(包括加洛帕米)的研究强调了在血浆、尿液和细胞培养基等各种生物基质中分析这些化合物以了解药物代谢的重要性 (Walles 等人,2002)

5. 分子合成

对加洛帕米盐酸盐(一种钙通道阻滞剂)合成的研究有助于我们了解其化学结构和性质 (耿敏,2011)

6. 对运动诱发支气管痉挛的影响

一项评估钙通道阻滞剂(如加洛帕米)对哮喘患者运动诱发支气管痉挛的保护持续时间的研究发现,吸入加洛帕米提供了显着但短期的保护 (Massey 等人,2004)

7. 潜在的 COVID-19 治疗

加洛帕米通过计算机辅助再利用管道被确定为早期 COVID-19 的潜在治疗方法,表明其与当前大流行管理策略相关 (MacMahon 等人,2021)

安全和危害

The serum concentration of Gallopamil can be increased when it is combined with Abametapir . The risk or severity of hypoglycemia can be increased when Gallopamil is combined with Acarbose . Acebutolol may increase the arrhythmogenic activities of Gallopamil .

未来方向

Future directions for research in this area involve further delineation of cellular/molecular mechanisms involved in effects of exercise training on collateralized myocardium, as well as development of novel therapies based on emerging concepts regarding exercise training and coronary artery disease .

属性

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWNAFCTODIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045172
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallopamil

CAS RN

16662-47-8
Record name (±)-Gallopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallopamil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallopamil
Reactant of Route 2
Reactant of Route 2
Gallopamil
Reactant of Route 3
Reactant of Route 3
Gallopamil
Reactant of Route 4
Reactant of Route 4
Gallopamil
Reactant of Route 5
Reactant of Route 5
Gallopamil
Reactant of Route 6
Reactant of Route 6
Gallopamil

Citations

For This Compound
3,650
Citations
AS Gross, G Mikus, D Ratge, H Wisser… - Journal of Pharmacology …, 1997 - ASPET
… of gallopamil are stereoselective, favoring (S)-gallopamil. Analysis … gallopamil prolonged the PR interval in all subjects; however, a greater effect was elicited by 50 mg of (RS)-gallopamil…
Number of citations: 13 jpet.aspetjournals.org
AS Gross1, M Eichelbaum, K Mörike… - British journal of …, 2000 - Wiley Online Library
… R- and S-gallopamil are eliminated principally by metabolism and stereoselectivity in … of gallopamil after administration of 50 mg gallopamil every 12 h for 7 doses (72 h). The gallopamil …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
M Kaltenbach, R Hopf - Zeitschrift fur Kardiology, 1989 - Springer
Sinee the introduetion of Gallopamil in … Gallopamil aehieves similar results as Verapamil with mueh lower doses. Instead of 3 times 160 mg Verapamil 2 to 3 times 50 mg Gallopamil ean …
Number of citations: 7 link.springer.com
RN Brogden, P Benfield - Drugs, 1994 - Springer
… Preliminary studies indicate that gallopamil, like other calcium antagonists, has … angioplasty that is observed during gallopamil administration. Gallopamil is well tolerated, exhibiting a …
Number of citations: 27 link.springer.com
C Rustichelli, MC Gamberini, V Ferioli… - International journal of …, 1999 - Elsevier
… solid-state properties of verapamil HCl and gallopamil HCl, two well-known chiral calcium … of both verapamil hydrochloride and gallopamil hydrochloride exist as racemic compounds. …
Number of citations: 19 www.sciencedirect.com
F Bender, W Meesmann - 1987 - Springer
Zur Behandlung von Herzerkrankungen sind Kalziumantagonisten die Pharmaka, die derzeit klinisch und theoretisch am umfassendsten untersucht sind. Sie werden mit viel Erfolg und …
Number of citations: 3 link.springer.com
M Raschack, J Gries, V Bühler, R Maurer - Gallopamil: Pharmacological …, 1984 - Springer
The effects of gallopamil (Research code no. D 600, Procorum) have been exhaustively studied on isolated heart preparations and the arterial musculature, whereas there is relatively …
Number of citations: 12 link.springer.com
AS Gross, C Eser, G Mikus, M Eichelbaum - Chirality, 1993 - Wiley Online Library
… enantiomers of gallopamil has been … gallopamil administration, the binding of both enantiomers to albumin, α 1 ‐acid glycoprotein, and serum proteins was independent of gallopamil …
Number of citations: 12 onlinelibrary.wiley.com
A Fleckenstein, B Fleckenstein, F Späh… - Gallopamil …, 1983 - Springer
Positiv-inotrop wirksame Agenzien, wie die sympathischen Ubertragerstoffe Adrenalin und Noradrenalin, sowie andere Sympathomimetika mit stimulierender Wirkung auf die …
Number of citations: 16 link.springer.com
LJ Theodore, WL Nelson - The Journal of Organic Chemistry, 1987 - ACS Publications
… Verapamil and gallopamil are important calcium slow-channel antagonists, useful in … The pharmacological properties of the (-) and (+) en-antiomers of verapamil and of gallopamil …
Number of citations: 102 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。